(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarboxamide
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Overview
Description
The compound “1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea” is a synthetic compound that exhibits various pharmacological properties. It has been synthesized and characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .
Synthesis Analysis
The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been synthesized . The synthesis process involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones .
Molecular Structure Analysis
The ligand disposes of as tridentate anionic (ONO) donor via deprotonated (OH) ring, (C=N) azomethine, and (C=O) functions with a ratio of metal:ligand (1:2) with Mn (II) and Co (II) ions . In Ni (II), Cu (II), and Zn (II) complexes, the ligand acts as monobasic bidentate (NO) donor ligates through deprotonated (OH) ring and (C=N) azomethine with metal:ligand of 1:2 .
Chemical Reactions Analysis
The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis . The thermodynamic and kinetic parameters were estimated from TGA-DTG curves .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 363.461. The ligand and its complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .
Scientific Research Applications
Synthesis and Properties
- The synthesis of compounds containing the adamantan-1-yl moiety has been extensively studied due to their potential biological activities. For example, a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and adamantan-1-yl methyl fragments showed inhibitory activity towards human soluble epoxide hydrolase (sEH), indicating their potential therapeutic applications (D’yachenko et al., 2019).
Biological Activities
- Adamantyl-containing compounds have been synthesized and tested for various biological activities. For instance, novel adamantylated pyrimidines demonstrated significant anticancer and antimicrobial properties, highlighting the diverse potential of these compounds in medicinal chemistry (Orzeszko et al., 2004).
Pharmacokinetics and Drug Metabolism
- The metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors has been investigated, revealing insights into their metabolic profile and suggesting potential therapeutic roles. This research is crucial for understanding the pharmacokinetics of such compounds and for drug design strategies (Liu et al., 2015).
Soluble Epoxide Hydrolase Inhibition
- Inhibitors of soluble epoxide hydrolase, containing the adamantane moiety, have shown potential in treating hypertension, inflammation, and pain across multiple animal models. This suggests their significant therapeutic potential in managing chronic diseases (Anandan et al., 2011).
Antimicrobial and Anti-Proliferative Activities
- Adamantane derivatives have displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring their potential in developing new antimicrobial and anticancer therapies (Al-Mutairi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20-6-5-17-3-1-2-4-18(17)19(20)13-23-25-21(27)24-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-6,13-16,26H,7-12H2,(H2,24,25,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPDIDHOQPKBHT-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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